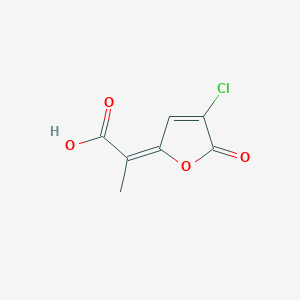

2-Chloro-5-methyl-cis-dienelactone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClO4 |

|---|---|

Molecular Weight |

188.56 g/mol |

IUPAC Name |

(2E)-2-(4-chloro-5-oxofuran-2-ylidene)propanoic acid |

InChI |

InChI=1S/C7H5ClO4/c1-3(6(9)10)5-2-4(8)7(11)12-5/h2H,1H3,(H,9,10)/b5-3+ |

InChI Key |

KPWMDCDICLSMLX-HWKANZROSA-N |

Isomeric SMILES |

C/C(=C\1/C=C(C(=O)O1)Cl)/C(=O)O |

Canonical SMILES |

CC(=C1C=C(C(=O)O1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 5 Methyl Cis Dienelactone

Historical and Contemporary Approaches to Dienelactone Synthesis

Historically, the study of dienelactones has been closely linked to the elucidation of biochemical pathways for the degradation of aromatic compounds. Early approaches to obtaining these compounds often involved isolation from microbial sources. In contemporary synthetic chemistry, a range of methods have been developed, from biomimetic approaches that mimic natural processes to purely chemical strategies involving catalysis and multi-step organic synthesis.

Biomimetic synthesis, inspired by the enzymatic degradation of chlorocatechols, represents a significant approach. In many bacteria, the degradation of chloroaromatic compounds proceeds via the formation of chlorocatechols, which are then cleaved and cyclized to form dienelactone intermediates. This natural strategy has been adapted for laboratory-scale synthesis, offering a green and often highly selective route to these compounds.

More traditional chemical synthesis has focused on the construction of the butenolide ring through various cyclization and functionalization reactions. Recent advances in this area include the use of organocatalysis and metal-mediated transformations, which offer greater control over stereochemistry and allow for the synthesis of a wide variety of substituted butenolides. rsc.org These modern methods provide powerful tools for accessing complex lactone structures that may not be readily available from natural sources. researchgate.netosti.gov

Targeted Chemical Synthesis of 2-Chloro-5-methyl-cis-dienelactone

The targeted synthesis of this compound can be approached from several angles, including biomimetic routes and multi-step chemical synthesis. Each approach has its own set of advantages and challenges, particularly concerning precursor availability, reaction control, and scalability.

A plausible retrosynthetic analysis for this compound points to a substituted muconic acid as a key intermediate. This dicarboxylic acid can, in turn, be derived from the oxidative cleavage of a corresponding catechol derivative. This biomimetic approach is attractive due to the availability of catechols as starting materials. rsc.orgnih.gov

Specifically, 4-methylcatechol (B155104) is a logical precursor. Oxidative ring cleavage of 4-methylcatechol would yield 3-methyl-cis,cis-muconic acid. Subsequent chlorolactonization of this intermediate could then lead to the desired this compound. This strategy leverages well-established biochemical pathways and adapts them for chemical synthesis. rsc.org

An alternative, purely chemical retrosynthesis might involve the construction of the butenolide ring from smaller, acyclic precursors, followed by the introduction of the chloro and methyl substituents at the appropriate positions. However, controlling the regioselectivity and stereochemistry of these steps can be complex.

The biomimetic synthesis of this compound from 4-methylcatechol can be envisioned in two main steps:

Oxidative Ring Cleavage of 4-Methylcatechol: This step mimics the action of catechol dioxygenase enzymes. In the laboratory, this can be achieved using various oxidizing agents. A common method involves the use of a suitable catalyst, such as an iron or ruthenium complex, in the presence of an oxidant like hydrogen peroxide or oxygen. The reaction needs to be carefully controlled to prevent over-oxidation and ensure the formation of 3-methyl-cis,cis-muconic acid in good yield.

Chlorolactonization of 3-Methyl-cis,cis-muconic Acid: This step involves the cyclization of the muconic acid derivative to form the dienelactone ring with concomitant introduction of the chlorine atom. Halolactonization is a well-established reaction in organic synthesis. wikipedia.org Reagents such as N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine can be used. researchgate.net The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to favor the formation of the desired cis-dienelactone (B1242186) isomer.

The following table summarizes the proposed reaction pathway and potential conditions:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidative Ring Cleavage | 4-methylcatechol, Fe(III) catalyst, H₂O₂, pH-controlled aqueous buffer | 3-methyl-cis,cis-muconic acid |

| 2 | Chlorolactonization | 3-methyl-cis,cis-muconic acid, N-chlorosuccinimide (NCS), NaHCO₃, acetonitrile | This compound |

Achieving the correct stereochemistry and regiochemistry is a critical aspect of the synthesis of this compound.

Stereochemical Control: The cis-stereochemistry of the dienelactone ring is a key feature. In the proposed biomimetic synthesis, the stereochemistry of the starting 3-methyl-cis,cis-muconic acid dictates the stereochemical outcome of the lactonization. The use of a cis,cis-muconic acid derivative naturally leads to the formation of a cis-dienelactone upon intramolecular cyclization. Controlling the stereochemistry of the double bonds in the muconic acid precursor is therefore paramount. In some cases, isomerization of muconic acid isomers can be achieved under specific conditions. google.com

Regioselectivity: During the chlorolactonization of 3-methyl-cis,cis-muconic acid, there are two possible carboxyl groups that can participate in the cyclization, and two possible positions for the chlorine atom to be introduced. The regioselectivity of this reaction is influenced by both electronic and steric factors. The methyl group on the muconic acid backbone can direct the cyclization and the position of chlorination. Generally, halolactonization reactions proceed to form the most thermodynamically stable lactone ring, which is often a five- or six-membered ring. nih.gov The precise outcome can be influenced by the choice of reagents and reaction conditions.

The isolation and purification of the synthetic intermediates and the final product, this compound, are crucial for obtaining a high-purity compound. Standard laboratory techniques are employed for this purpose.

Extraction: After each reaction step, the product is typically extracted from the reaction mixture using a suitable organic solvent. The choice of solvent depends on the solubility of the target compound and its impurities.

Chromatography: Column chromatography is a powerful technique for separating the desired compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase for the purification of moderately polar organic compounds like lactones. The choice of eluent (solvent system) is optimized to achieve good separation.

Crystallization: If the final product or an intermediate is a solid, crystallization can be an effective method for purification. This involves dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Distillation: For liquid products, distillation under reduced pressure can be used to purify the compound based on its boiling point. google.com

The purification of chlorinated lactones can sometimes be challenging due to their reactivity. bridgewater.edu Care must be taken to avoid decomposition during the purification process. In some cases, treatment with a mild base can be used to remove acidic impurities. google.com

Novel Synthetic Approaches and Innovations

The field of organic synthesis is constantly evolving, and new methodologies are continually being developed that could be applied to the synthesis of this compound.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.govyoutube.com Chiral organocatalysts could potentially be used to control the stereochemistry of the lactonization step, leading to an enantiomerically enriched product. For example, chiral amine or phosphine (B1218219) catalysts have been shown to be effective in various asymmetric transformations. nih.gov

Metal-Catalyzed Reactions: Modern transition-metal catalysis offers a wide range of reactions for the formation of C-C and C-O bonds. rsc.org For instance, a palladium- or gold-catalyzed cyclization of a suitably functionalized acyclic precursor could provide an alternative route to the butenolide core. These methods often proceed with high selectivity and functional group tolerance.

Flow Chemistry: Continuous flow synthesis is gaining popularity as a safe and efficient way to perform chemical reactions. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity, and can also be advantageous when dealing with reactive intermediates. A flow-based approach to the synthesis of this compound could potentially offer a more scalable and reproducible manufacturing process.

These innovative approaches, while not yet specifically reported for this compound, represent the forefront of synthetic chemistry and hold promise for the future development of more efficient and selective routes to this and other complex lactone molecules.

Enzymatic and Biocatalytic Synthesis Routes for Dienelactones

The primary route to this compound and related dienelactones is through enzymatic catalysis, a cornerstone of biocatalysis. uvm.edunih.gov This approach utilizes enzymes from microorganisms that have evolved to break down chloroaromatic compounds. metacyc.org The synthesis is a key part of the modified ortho-cleavage pathway, which mineralizes chlorocatechols to central metabolic intermediates. asm.orgnih.gov

The enzymatic synthesis originates from substituted chlorocatechols, such as 4-chloro- and 5-chlorosalicylate, which are converted to chlorocatechol intermediates. asm.org The core transformation involves two main enzymatic steps:

Dioxygenase-catalyzed ring cleavage: An enzyme known as chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of a corresponding chlorocatechol precursor. These specialized "type II" dioxygenases are adapted to handle chlorinated substrates, unlike standard catechol 1,2-dioxygenases which show little activity. metacyc.orgnih.gov This reaction introduces two hydroxyl groups and breaks a carbon-carbon bond in the aromatic ring, forming a linear, unsaturated dicarboxylic acid derivative called a chloromuconate.

Cycloisomerase-catalyzed lactonization: The resulting chloromuconate is then acted upon by a chloromuconate cycloisomerase. This enzyme catalyzes an intramolecular cyclization (lactonization) and, crucially, eliminates a chlorine atom to form the dienelactone ring structure. metacyc.org For instance, the degradation of 4-chlorocatechol (B124253) proceeds via 3-chloro-cis,cis-muconate, which is then converted by chloromuconate cycloisomerase into cis-dienelactone. metacyc.orgasm.org In the case of this compound, the pathway would start from a methylated chlorocatechol.

Microorganisms like Pseudomonas, Rhodococcus, and Cupriavidus are well-known sources of these enzymes. asm.orgresearchgate.netplos.org For example, Pseudomonas reinekei MT1 possesses a gene cluster (ccaA, ccaB, ccaC, ccaD) that encodes the necessary enzymes, including a novel (chloro)muconate cycloisomerase (MCIccaB), to convert 4-chlorocatechol into 3-oxoadipate. asm.org This specific cycloisomerase is noted for its high activity on 3-substituted muconates. asm.org

The subsequent enzymatic step in the pathway is the hydrolysis of the dienelactone by dienelactone hydrolase (DLH) to yield maleylacetate (B1240894). nih.govnih.gov While this is a degradative step, understanding the kinetics of DLH is crucial for optimizing the accumulation of the desired dienelactone product in a biocatalytic process. Kinetic data for dienelactone hydrolases from different bacterial sources highlight their efficiency. plos.org

Table 1: Kinetic Parameters of Dienelactone Hydrolases (DLH) from Various Bacterial Strains

| Enzyme/Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1s-1) |

| TfdEI (C. necator JMP134) | cis-dienelactone | 87 | 10.44 | 0.12 |

| TfdEII (C. necator JMP134) | cis-dienelactone | 305 | 39.6 | 0.13 |

| DLH (Pseudomonas sp. B13) | cis-dienelactone | 400 | 1800 | N/A |

| TfdEI (C. necator JMP134) | trans-dienelactone | 84 | N/A | 0.216 |

| TfdEII (C. necator JMP134) | trans-dienelactone | 178 | N/A | 0.094 |

Data sourced from Kumar et al., 2014. plos.org N/A: Data not available in the source.

Green Chemistry and Sustainable Synthesis Methodologies

The enzymatic synthesis of this compound aligns perfectly with the principles of green and sustainable chemistry. nih.govdcatvci.org This field advocates for the design of chemical processes that minimize environmental impact and reduce the use of hazardous substances. jocpr.comjddhs.com

Key green aspects of the biocatalytic route include:

Use of Biocatalysts: Enzymes operate under mild conditions (ambient temperature and neutral pH), significantly reducing the energy consumption required for traditional chemical syntheses. jocpr.com They are biodegradable and derived from renewable resources. dcatvci.org

Aqueous Reaction Media: These enzymatic reactions occur in water, eliminating the need for hazardous and volatile organic solvents that are common in conventional organic chemistry. nih.govjddhs.com

High Selectivity: Enzymes exhibit remarkable specificity (chemo-, regio-, and stereoselectivity), which minimizes the formation of unwanted byproducts and simplifies purification processes, thereby preventing waste at its source. nih.govmdpi.com

Atom Economy: Catalytic routes, by their nature, are more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and can be recycled. mdpi.com

Further sustainability can be achieved by using whole-cell biocatalysts instead of isolated enzymes, which avoids costly and time-consuming enzyme purification. uvm.edu Additionally, immobilizing enzymes or whole cells on solid supports allows for their reuse over multiple reaction cycles, enhancing process efficiency and economic viability. nih.gov These strategies are central to developing sustainable methods for producing fine chemicals like dienelactones. mdpi.comnih.gov

Flow Chemistry Applications in Dienelactone Synthesis

Flow chemistry, or continuous flow processing, is a modern synthesis technology that offers significant advantages over traditional batch production, particularly for catalytic reactions. mit.edumdpi.com In a flow system, reactants are continuously pumped through a reactor, which can be a tube, coil, or microfluidic chip, often containing an immobilized catalyst. nih.govmit.edu

The application of flow chemistry to the biocatalytic synthesis of this compound presents several potential benefits: researchgate.netsioc-journal.cn

Enhanced Efficiency and Control: Flow reactors provide superior mass and heat transfer compared to batch reactors. amt.uk This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. mit.edu

Improved Safety: The small reactor volumes inherent to flow systems minimize the risks associated with handling potentially hazardous intermediates. amt.ukvapourtec.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often simpler and more predictable than scaling up a batch reaction. mit.edursc.org

Automation and Integration: Flow systems are readily automated and can be "telescoped," where multiple reaction and purification steps are connected in a continuous sequence. nih.govmdpi.com

A hypothetical flow synthesis of this compound could involve a packed-bed reactor containing the immobilized chloromuconate cycloisomerase enzyme. A solution of the chloromuconate precursor would be continuously passed through the reactor, where it is converted to the dienelactone product. This approach, combining the advantages of biocatalysis and flow chemistry, represents a highly efficient and sustainable manufacturing strategy. nih.govvapourtec.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms of the enzymes involved in dienelactone synthesis is crucial for their optimization and application. The key transformation is the cycloisomerization of chloromuconate. Studies on muconate and chloromuconate cycloisomerases reveal a complex catalytic process. For example, the MCIccaB enzyme from P. reinekei MT1 is unique in that it converts 3-chloromuconate into a nearly equal mixture of cis-dienelactone and protoanemonin, suggesting a functional divergence from other known cycloisomerases. asm.org This indicates a delicate balance in the enzyme's active site that dictates the reaction pathway, either through direct cyclization and chloride elimination to form the dienelactone or through a competing elimination pathway leading to protoanemonin.

The subsequent hydrolysis of the dienelactone by dienelactone hydrolase (DLH) has also been a subject of mechanistic study. nih.gov DLH is an unusual enzyme as it possesses a Cys-His-Asp catalytic triad (B1167595), in contrast to the more common Ser-His-Asp triad found in many hydrolases. nih.gov Computational and crystallographic studies suggest that the enzyme is inactive in its native state. nih.govnih.gov Substrate binding induces a conformational change that repositions key amino acid residues, like Glu36, facilitating a proton transfer that activates the catalytic cysteine residue to a highly nucleophilic thiolate anion. nih.gov This activated cysteine then attacks the lactone ring, initiating the hydrolysis to maleylacetate. nih.gov These detailed mechanistic insights are vital for protein engineering efforts aimed at improving catalyst efficiency or altering substrate specificity.

Advanced Spectroscopic and Chromatographic Methodologies in Research

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), represents a powerful, non-destructive suite of techniques for determining the absolute configuration of chiral molecules like 2-Chloro-5-methyl-cis-dienelactone. nih.govnih.govens-lyon.fr The stereochemistry of butenolides is of significant interest due to its influence on their biological activity. acs.org

The fundamental principle of circular dichroism lies in the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a unique CD spectrum for each enantiomer, which are mirror images of each other. nih.gov For complex molecules, the experimental CD spectrum is often compared with theoretically calculated spectra for all possible stereoisomers to assign the absolute configuration with a high degree of confidence. nih.govrsc.org

The process for stereochemical confirmation using ECD typically involves the following steps:

Conformational Analysis: The first step is to identify all possible low-energy conformers of the molecule using computational methods. rsc.org

Spectral Calculation: For each conformer, the ECD spectrum is calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org

Boltzmann Averaging: The calculated spectra of the individual conformers are then weighted according to their predicted relative populations (based on the Boltzmann distribution) and summed to generate a final theoretical spectrum for each enantiomer. nih.gov

Comparison with Experimental Data: The theoretical spectra are compared with the experimentally measured CD spectrum of the sample. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. nih.gov

While this methodology is a standard and reliable approach for the stereochemical elucidation of butenolides and other natural products, specific experimental or calculated circular dichroism data for this compound were not prominently available in the surveyed literature. acs.orgnih.gov However, the general applicability of this technique provides a clear pathway for future stereochemical investigations of this compound.

Table 1: General Parameters for Stereochemical Confirmation by Circular Dichroism

| Parameter | Description | Relevance to this compound |

| Technique | Electronic Circular Dichroism (ECD) | Provides information about the stereochemistry of the chromophores within the molecule. |

| Measurement | Differential absorption (Δε) of circularly polarized light | The sign and magnitude of the Cotton effects in the spectrum are characteristic of the absolute configuration. |

| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) | Used to predict the theoretical ECD spectra for comparison with experimental data. |

| Outcome | Assignment of absolute configuration (e.g., R/S) | Crucial for understanding the compound's biological activity and interaction with other chiral molecules. |

In Situ Reaction Monitoring Techniques

The ability to monitor chemical and enzymatic reactions in real-time, or in situ, is critical for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. For dienelactones, in situ Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a particularly powerful tool. nih.govasm.org

Research on the enzymatic degradation of chloroaromatics, where cis-dienelactone (B1242186) is a key intermediate, has effectively utilized one-dimensional ¹H NMR spectroscopy to follow the transformation process. nih.govasm.org This non-invasive technique allows for the direct observation of both the disappearance of the substrate and the appearance of products in the reaction mixture over time, without the need for sample separation or quenching of the reaction. nih.gov

For instance, the enzymatic hydrolysis of cis-dienelactone by dienelactone hydrolase to form maleylacetate (B1240894) has been monitored using in situ ¹H NMR. nih.govasm.org The spectra clearly show the changes in the chemical shifts and signal intensities of the protons of both the reactant and the product, providing a detailed picture of the reaction progress. asm.org This method has also been instrumental in identifying the structures of subsequent products and intermediates in the degradation pathway. nih.gov

Key findings from in situ NMR monitoring of dienelactone transformations include:

Confirmation of Reaction Products: The technique has been used to confirm the identity of reaction products in solution, such as the formation of maleylacetate from cis-dienelactone. nih.gov

Observation of Spontaneous Reactions: In situ monitoring can also track spontaneous chemical transformations that may occur alongside enzymatic reactions. nih.gov

Assessment of Enzyme Activity: By following the rate of substrate consumption and product formation, it is possible to assess enzyme activity directly in the reaction medium. nih.gov

Table 2: In Situ ¹H NMR Monitoring of a Generic Dienelactone Hydrolysis

| Time (min) | Dienelactone Signal Intensity (relative) | Product Signal Intensity (relative) | Observations |

| 0 | 100% | 0% | Reaction initiated with the addition of hydrolase. |

| 10 | 75% | 25% | Gradual decrease in dienelactone signals and appearance of new product signals. |

| 30 | 25% | 75% | Reaction proceeding towards completion. |

| 60 | <5% | >95% | Substrate is almost fully consumed. |

This data, while illustrative for a generic reaction, demonstrates the quantitative and qualitative power of in situ NMR in studying reactions involving compounds like this compound. The insights gained from such studies are invaluable for understanding the metabolic pathways of chloroaromatic compounds and the enzymes involved.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Methyl Cis Dienelactone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of a molecule.

An analysis of the electronic structure of 2-chloro-5-methyl-cis-dienelactone would reveal important information about its stability and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and electrical transport properties.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or different conformational isomers.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the pathways of chemical reactions, including the identification of transient intermediates and transition states.

By mapping the potential energy surface, chemists can visualize the energy changes that occur as reactants are converted into products. This mapping helps in identifying the most favorable reaction pathways, transition state structures, and the activation energies required for a reaction to proceed.

Based on the calculated activation energies, it is possible to predict the kinetics of a reaction. Furthermore, when a reaction can lead to multiple products, computational studies can help predict the selectivity (i.e., the ratio of different products) by comparing the activation barriers for the competing pathways.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For a molecule like this compound, MD simulations could be used to explore its different possible shapes (conformers) and their relative stabilities. Additionally, these simulations can explicitly model the effects of a solvent on the molecule's structure and reactivity, providing a more realistic representation of its behavior in solution.

In Silico Prediction of Biotransformation Pathways and Enzyme-Substrate Interactions (focus on mechanistic understanding)

Computational chemistry offers powerful tools to predict and understand the biotransformation of xenobiotic compounds like this compound. By modeling the interactions between this substrate and the enzymes responsible for its degradation, researchers can gain mechanistic insights at a molecular level. The primary enzymes involved in the breakdown of dienelactones are dienelactone hydrolases (DLHs), which catalyze the hydrolysis of the lactone ring to form maleylacetate (B1240894) derivatives. nih.govnih.gov

In silico studies in this area typically focus on several key aspects: predicting the three-dimensional structure of the relevant enzymes, using molecular docking to simulate the binding of the substrate in the active site, and employing quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations to elucidate the reaction mechanism and energetics.

Homology Modeling of Dienelactone Hydrolases (DLHs)

A prerequisite for detailed enzyme-substrate interaction studies is a high-resolution 3D structure of the enzyme. While crystal structures for several DLHs are available, specific isozymes that might act on this compound may require structure prediction. nih.gov Homology modeling is a common technique used for this purpose. For instance, the structures of TfdEI and TfdEII from Cupriavidus necator JMP134, enzymes known to hydrolyze chlorodienelactones, have been predicted using the SWISS-MODEL workspace. plos.org This process involves identifying a template protein with a known structure and high sequence similarity, and then building a model of the target enzyme based on the template's backbone.

Enzyme-Substrate Docking and Mechanistic Insights

Once an enzyme model is available, molecular docking simulations can predict the most likely binding pose of this compound within the active site. These simulations are crucial for understanding substrate specificity and the initial steps of catalysis.

The active site of typical DLHs features a catalytic triad (B1167595), often composed of Cysteine, Aspartate, and Histidine (Cys-Asp-His), which is a variation of the more common Ser-His-Asp triad found in many hydrolases. nih.govnih.gov Theoretical studies have shown that the hydrolysis mechanism is substrate-assisted. For cis-dienelactones, the substrate's carboxylate group is proposed to interact with a key arginine residue in the active site. nih.gov This interaction is believed to initiate a charge-relay system that activates the catalytic cysteine, making it a potent nucleophile ready to attack the carbonyl carbon of the lactone ring. nih.gov

Docking studies of this compound into a DLH active site would therefore assess:

The orientation of the lactone ring relative to the catalytic cysteine.

The interaction between the substrate's carboxylate group and the key arginine residue.

The positioning of the chloro- and methyl-substituents within the binding pocket, which can influence binding affinity and reaction rate.

Simulating the Biotransformation Pathway

The predicted biotransformation pathway for this compound, based on known pathways for similar compounds, involves the hydrolytic opening of the lactone ring. plos.org

Predicted Biotransformation Step:

Reaction: Hydrolysis

Substrate: this compound

Enzyme: Dienelactone Hydrolase (DLH)

Product: 2-Chloro-3-methyl-maleylacetate

Computational methods like QM/MM can be used to model the entire reaction coordinate for this hydrolysis step. In such a simulation, the active site and the substrate are treated with high-level quantum mechanics to accurately model bond breaking and formation, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach can calculate the activation energy of the reaction, providing a theoretical prediction of the catalytic rate and confirming the proposed mechanism.

Molecular dynamics (MD) simulations further complement this by exploring the conformational flexibility of the enzyme-substrate complex over time. nih.gov MD can reveal how the protein's structure adapts upon substrate binding and can highlight the role of specific amino acid residues in stabilizing the transition state of the reaction. nih.gov

The table below summarizes key enzymes and their properties, which form the basis for these computational studies.

| Enzyme Name | Organism | Substrate(s) | Key Mechanistic Feature | Computational Method Used |

| TfdEI | Cupriavidus necator JMP134 | cis- and trans-dienelactone | Hydrolyzes chlorodienelactone to chloromaleylacetate. plos.org | Homology Modeling (SWISS-MODEL) plos.org |

| TfdEII | Cupriavidus necator JMP134 | cis- and trans-dienelactone | Hydrolyzes chlorodienelactone to chloromaleylacetate. plos.org | Homology Modeling (SWISS-MODEL) plos.org |

| DLH | Pseudomonas sp. | cis- and trans-dienelactone | Substrate-induced conformational change; charge-relay system involving Arginine and Cysteine. nih.gov | Mechanistic & Mutagenesis Studies nih.gov |

| DLH | Sulfolobus solfataricus P1 | trans-dienelactone | Thermostable; Cys-Asp-His catalytic triad. nih.gov | Site-Directed Mutagenesis nih.gov |

Potential Applications and Future Research Directions Non Clinical Focus

2-Chloro-5-methyl-cis-dienelactone as a Versatile Synthetic Synthon or Intermediate

The term "synthon" refers to a conceptual unit within a molecule that aids in planning a chemical synthesis. wikipedia.orgethz.chajrconline.orgyoutube.comyoutube.com this compound possesses multiple reactive sites that make it an attractive, albeit underexplored, synthon for organic synthesis. The butenolide core is a common motif in a variety of bioactive natural products, and developing synthetic routes to functionalized butenolides is an active area of research. acs.orgorganic-chemistry.orgnih.govescholarship.orgnih.govrsc.orgorganic-chemistry.orgacs.orgnih.gov

The dienelactone can be envisioned to participate in a range of chemical transformations, leveraging its inherent reactivity. For instance, the double bond within the lactone ring could be a target for various addition reactions, while the ester linkage is susceptible to nucleophilic attack and ring-opening. The chlorine atom represents a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups.

Potential Synthetic Transformations:

| Reaction Type | Potential Outcome |

| Nucleophilic Addition | Introduction of various functional groups to the carbon-carbon double bond. |

| Ring-Opening | Formation of linear, highly functionalized carboxylic acid derivatives. |

| Cross-Coupling Reactions | Substitution of the chlorine atom with alkyl, aryl, or other moieties. |

| Cycloaddition Reactions | Construction of more complex polycyclic systems. |

Future research could focus on systematically exploring these and other reactions to establish this compound as a readily available building block for the synthesis of novel and complex molecules. The development of stereoselective transformations would be particularly valuable, given the importance of stereochemistry in the properties of organic molecules.

Development of Advanced Analytical Probes or Standards

The presence of this compound as an intermediate in the degradation of chlorinated pollutants suggests its potential use as a biomarker for monitoring bioremediation processes. To this end, the development of sensitive and selective analytical methods is crucial. This, in turn, requires pure samples of the compound to serve as analytical standards for calibration and validation of these methods.

Furthermore, the dienelactone structure could be chemically modified to create analytical probes. For example, a fluorescent tag could be attached to the molecule, allowing for its detection and quantification in environmental samples using fluorescence-based techniques. Such probes would be invaluable for in situ monitoring of microbial degradation of chlorotoluenes and related compounds. The development of DNA probes for detecting the microorganisms involved in these degradation pathways is another complementary approach. aimspress.com

Further Elucidation of Biogeochemical Roles and Environmental Impact

The biogeochemical cycling of chlorine is a complex process involving both natural and anthropogenic compounds. researchgate.netagriculturejournals.czresearchgate.netcas.czwikipedia.org Chlorinated organic compounds, once thought to be solely of industrial origin, are now known to be produced through natural processes in ecosystems like coniferous forests. researchgate.netagriculturejournals.cz this compound is a key intermediate in the microbial degradation of dichlorotoluenes. nih.gov Its formation is catalyzed by the enzyme chloromuconate cycloisomerase, and it is subsequently hydrolyzed by dienelactone hydrolase. nih.govnih.govebi.ac.ukanu.edu.auresearchgate.netnih.govresearchgate.netplos.orgnih.gov

Understanding the fate of this dienelactone in the environment is critical. Research should focus on determining its persistence, potential for bioaccumulation, and any ecotoxicological effects. While it is an intermediate in a degradation pathway, its transient concentration and reactivity could still have an impact on soil and water microbial communities. Further studies are needed to fully understand its role in the broader context of the chlorine and carbon cycles.

Key Enzymes in the Microbial Degradation Pathway:

| Enzyme | Reaction Catalyzed |

| Chloromuconate Cycloisomerase | Converts chloromuconates to dienelactones. |

| Dienelactone Hydrolase | Hydrolyzes dienelactones to maleylacetates. nih.gov |

Exploration of New Catalytic Transformations Utilizing the Dienelactone Core

The butenolide and dienelactone core structures are prevalent in a wide array of organic reactions, and their reactivity can be harnessed for various catalytic transformations. nih.govrsc.orgacs.org The unique electronic and steric properties of this compound make it an interesting substrate for exploring novel catalytic reactions.

Future research could investigate the use of this dienelactone in asymmetric catalysis to produce chiral molecules. nih.govacs.org Metal- and organocatalysis could be employed to achieve novel transformations of the dienelactone ring, leading to the synthesis of valuable and structurally diverse compounds. nih.gov For example, catalytic hydrogenation could selectively reduce one or both of the double bonds, while ring-opening metathesis could lead to the formation of functionalized polymers.

Design and Synthesis of Structurally Related Chemical Entities with Tuned Reactivity

The synthesis of analogs of this compound with modified structures could lead to compounds with tailored reactivity and properties. rsc.orgresearchgate.netbeilstein-journals.org By systematically altering the substituents on the dienelactone ring, it may be possible to fine-tune its chemical and biological activity.

For instance, replacing the methyl group with other alkyl or aryl groups could influence the steric hindrance and electronic properties of the molecule, potentially altering its reactivity in synthetic transformations or its interaction with enzymes. Similarly, substituting the chlorine atom with other halogens or functional groups could lead to new synthetic intermediates with unique reactivity profiles. The synthesis and study of these analogs would not only expand the chemical space around the dienelactone core but also provide valuable insights into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-methyl-cis-dienelactone, and how do steric and electronic effects influence yield?

- Methodological Answer : Synthesis typically involves cycloisomerization of chlorinated muconate derivatives using enzymes like chloromuconate cycloisomerases (e.g., pJP4-encoded enzymes). Steric hindrance from the 5-methyl group may require optimization of reaction pH (6.5–7.5) and temperature (25–30°C) to favor cis-configuration retention. Purity can be verified via HPLC with UV detection (λ = 260 nm) and chiral columns to confirm stereochemistry .

Q. How can researchers validate the structural identity of 2-Chloro-5-methyl-cis-dienelactone?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR for characteristic lactone ring signals (δ 4.5–5.5 ppm for protons adjacent to the carbonyl group).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (expected m/z ≈ 174.02 for CHClO).

- X-ray Crystallography : Resolve crystal structure to confirm cis-dienelactone geometry and chlorine/methyl substituent positions .

Advanced Research Questions

Q. What enzymatic pathways degrade or modify 2-Chloro-5-methyl-cis-dienelactone, and how do these interactions inform bioremediation studies?

- Methodological Answer : Chloromuconate cycloisomerases (e.g., from Pseudomonas spp.) catalyze chloride elimination and lactone ring rearrangement. Use enzyme kinetics assays (e.g., UV-Vis monitoring at 260 nm) to measure turnover rates. Compare mutant vs. wild-type enzymes to identify active-site residues critical for substrate binding. Contradictions in degradation pathways (e.g., transient accumulation of 5-chloromuconolactone) can be resolved via stopped-flow kinetics and -radiolabeling .

Q. How can researchers address discrepancies in reported bioactivity data for 2-Chloro-5-methyl-cis-dienelactone?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : Standardize pH (7.0), temperature (25°C), and solvent (DMSO ≤1% v/v) across studies.

- Purity : Validate compound purity (>98%) via HPLC and control for degradation products.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare bioactivity across studies. Use meta-analysis tools to aggregate data from heterogeneous datasets .

Q. What strategies improve the stability of 2-Chloro-5-methyl-cis-dienelactone in aqueous solutions for long-term studies?

- Methodological Answer : Stabilize the compound by:

- pH Buffering : Use phosphate buffer (pH 6.8) to minimize lactone hydrolysis.

- Low-Temperature Storage : Store at –20°C in amber vials to prevent photodegradation.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution before use. Monitor stability via periodic LC-MS analysis .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s inhibitory effects on microbial growth?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM concentrations in triplicate, using log-fold dilutions.

- Controls : Include vehicle (solvent) and positive controls (e.g., ampicillin).

- Endpoint Measurement : Use OD for bacterial growth or ATP luminescence assays for viability. Calculate IC values via nonlinear regression (e.g., GraphPad Prism) .

Q. What computational methods predict the environmental persistence of 2-Chloro-5-methyl-cis-dienelactone?

- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives. Use molecular docking (AutoDock Vina) to simulate interactions with biodegradation enzymes. Validate predictions with microcosm studies analyzing soil/water samples via GC-MS .

Contradiction Resolution & Reproducibility

Q. Why do some studies report trans-dienelactone as a byproduct during synthesis, and how can this be mitigated?

- Methodological Answer : trans-isomer formation occurs due to non-enzymatic ring-opening/closure at high temperatures (>35°C). Mitigation strategies include:

- Enzyme Immobilization : Use immobilized cycloisomerases to enhance stereoselectivity.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with aqueous-organic biphasic systems .

Q. How can researchers ensure reproducibility in enzymatic assays involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.